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molecular formula C15H29NO3S B8337359 Tert-butyl 3-(tert-butylsulfinylamino)-3-cyclopropyl-butanoate

Tert-butyl 3-(tert-butylsulfinylamino)-3-cyclopropyl-butanoate

Cat. No. B8337359
M. Wt: 303.5 g/mol
InChI Key: IALPVBZGCKNZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409866B2

Procedure details

tert-butyl 3-(tert-butylsulfinylamino)-3-cyclopropyl-butanoate (example 229a, 1.93 g, 6.36 mmol) was dissolved in a 4M solution of hydrochloric acid in dioxane (4.77 ml, 19.1 mmol) and the reaction mixture was stirred at room temperature for 30 minutes. The reaction was then diluted with ethyl acetate and poured into a separatory funnel. The organic phase was extracted with a 2M aqueous solution of sodium carbonate. The organic phase was dried over sodium sulfate and evaporated down to dryness to yield the title compound (1.08 g, 85%) as a crude oil which was used without any purification. MS (ESI, m/z): 200.3 (M+H+).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
4.77 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C(S([NH:7][C:8]([CH:18]1[CH2:20][CH2:19]1)([CH3:17])[CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=O)(C)(C)C.O1CCOCC1>Cl.C(OCC)(=O)C>[NH2:7][C:8]([CH:18]1[CH2:19][CH2:20]1)([CH3:17])[CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:14])[CH3:15])=[O:11]

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
C(C)(C)(C)S(=O)NC(CC(=O)OC(C)(C)C)(C)C1CC1
Name
Quantity
4.77 mL
Type
reactant
Smiles
O1CCOCC1
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with a 2M aqueous solution of sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(CC(=O)OC(C)(C)C)(C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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